2-[(Benzyloxy)methyl]-4-methylpentanoic acid
Description
2-[(Benzyloxy)methyl]-4-methylpentanoic acid (CAS: 1871865-32-5) is a branched-chain carboxylic acid derivative with a benzyloxymethyl substituent at the C2 position and a methyl group at C2. Its molecular formula is C₁₄H₂₀O₃, and it has a molecular weight of 236.31 g/mol .
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-methyl-2-(phenylmethoxymethyl)pentanoic acid |
InChI |
InChI=1S/C14H20O3/c1-11(2)8-13(14(15)16)10-17-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,16) |
InChI Key |
QLSBJDHEYAHBKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(COCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]-4-methylpentanoic acid typically involves the reaction of 4-methylpentanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)methyl]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol or toluene.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
2-[(Benzyloxy)methyl]-4-methylpentanoic acid finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Substituent Impact : The benzyloxymethyl group in the main compound enhances lipophilicity, making it suitable for membrane penetration or as a hydrophobic synthon. In contrast, carbamate (Cbz) or sulfonamide groups increase polarity and target engagement .
- Synthetic Utility: Derivatives like (R)-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid are critical in peptide synthesis, highlighting the versatility of 4-methylpentanoic acid scaffolds in protecting-group strategies .
Biological Activity
2-[(Benzyloxy)methyl]-4-methylpentanoic acid, also known as benzyloxy-4-methylpentanoic acid, is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21NO4
- CAS Number : 132606-01-0
- Molecular Weight : 279.34 g/mol
- Purity : 95%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to influence metabolic pathways and may exhibit anti-inflammatory and analgesic properties.
Interaction with Enzymes
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme critical in the de novo synthesis of pyrimidines, which are essential for nucleic acid synthesis .
Biological Activity
The biological activities associated with this compound include:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by modulating cytokine production.
- Analgesic Properties : There is evidence indicating that it may provide pain relief through central nervous system pathways.
- Antimicrobial Activity : Some studies have reported its efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Inhibition of Dihydroorotate Dehydrogenase :
-
Anti-inflammatory Study :
- Objective : To assess the impact on cytokine levels in vitro.
- Findings : The compound reduced TNF-alpha and IL-6 levels in cultured macrophages, suggesting a mechanism for its anti-inflammatory properties.
- Analgesic Activity Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Ethyl-4-nitro-benzoic acid | Structure | Antimicrobial, anti-inflammatory |
| 4-Methylpentanoic acid | Structure | Limited biological activity |
| Benzyloxycarbonyl amino acids | Structure | Potential for drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
